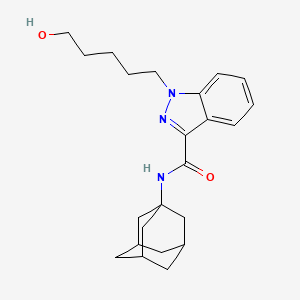

N-(1-アダマンチル)-1-(5-ヒドロキシペンチル)インダゾール-3-カルボキサミド

概要

説明

AKB48 N-(5-ヒドロキシペンチル) 代謝物: は合成カンナビノイド代謝物です。これは、APINACAとしても知られる母体化合物AKB48と構造的に関連しています。合成カンナビノイドは、カンナビスの活性成分であるデルタ-9-テトラヒドロカンナビノール(THC)の効果を模倣する化合物群です。 AKB48 N-(5-ヒドロキシペンチル) 代謝物は、ペンチル鎖の第5炭素にヒドロキシル基が存在することで特徴付けられます .

科学的研究の応用

AKB48 N-(5-hydroxypentyl) metabolite is primarily used in forensic and toxicological research. It serves as a reference standard for the identification and quantification of synthetic cannabinoid metabolites in biological samples . This is crucial for drug testing, forensic investigations, and understanding the metabolism and pharmacokinetics of synthetic cannabinoids .

作用機序

AKB48 N-(5-ヒドロキシペンチル) 代謝物の作用機序は、カンナビノイド受容体、特にCB1およびCB2受容体との相互作用に関連しています。 これらの受容体は、エンドカンナビノイド系の一部であり、痛み、気分、食欲などのさまざまな生理学的プロセスを調節します . 代謝物は、これらの受容体に結合することにより、内因性カンナビノイドの作用を模倣して、その効果を発揮します .

類似化合物の比較

類似化合物:

- 5-フルオロ AKB48 N-(4-ヒドロキシペンチル) 代謝物

- JWH 018 アダマンチルカルボキサミド

- STS-135

比較: AKB48 N-(5-ヒドロキシペンチル) 代謝物は、ペンチル鎖の第5炭素に特異的なヒドロキシル化があるため、ユニークです。 この構造的な修飾は、他の類似化合物と比較して、カンナビノイド受容体に対する結合親和性と活性を影響を与える可能性があります . たとえば、5-フルオロ AKB48 N-(4-ヒドロキシペンチル) 代謝物へのフッ素原子の付加は、カンナビノイド受容体に対する親和性を大幅に高めます .

準備方法

合成経路と反応条件: AKB48 N-(5-ヒドロキシペンチル) 代謝物の合成には、AKB48のN-ペンチル鎖のヒドロキシル化が伴います。 これは、さまざまな酸化プロセスを通じて実現できます。多くの場合、シトクロムP450酵素、特にCYP3A4によって媒介されます . 反応条件には、通常、特定の阻害剤の存在下でヒト肝臓ミクロソームまたは組み換え酵素を使用することが含まれます。これにより反応を制御できます .

工業生産方法: AKB48 N-(5-ヒドロキシペンチル) 代謝物の工業生産は、主に研究目的で使用されているため、あまり詳しく記録されていません。プロセスは、同様の酸化方法を使用して、大規模な合成を伴う可能性が高く、反応条件を慎重に管理して、高収率と純度を確保します。

化学反応の分析

反応の種類: AKB48 N-(5-ヒドロキシペンチル) 代謝物は、主に酸化反応を起こします。 N-ペンチル鎖のヒドロキシル化は、シトクロムP450酵素によって媒介される重要な反応です . その他の潜在的な反応には、カルボン酸を生成するためのさらなる酸化またはグルクロン酸または硫酸塩を生成するための抱合反応が含まれます。

一般的な試薬と条件:

酸化: シトクロムP450酵素、ヒト肝臓ミクロソーム、特定の阻害剤。

抱合: グルクロン酸、硫酸、適切な転移酵素。

主要な生成物:

酸化: カルボン酸の生成。

抱合: グルクロン酸塩と硫酸塩の生成。

科学的研究への応用

AKB48 N-(5-ヒドロキシペンチル) 代謝物は、主に法医学および毒性学研究で使用されています。 これは、生物学的サンプル中の合成カンナビノイド代謝物の同定と定量のための参照標準として役立ちます . これは、薬物検査、法医学調査、合成カンナビノイドの代謝と薬物動態の理解に不可欠です .

類似化合物との比較

- 5-fluoro AKB48 N-(4-hydroxypentyl) metabolite

- JWH 018 adamantyl carboxamide

- STS-135

Comparison: AKB48 N-(5-hydroxypentyl) metabolite is unique due to the specific hydroxylation on the fifth carbon of the pentyl chain. This structural modification can influence its binding affinity and activity at cannabinoid receptors compared to other similar compounds . For instance, the addition of a fluorine atom in 5-fluoro AKB48 N-(4-hydroxypentyl) metabolite significantly increases its affinity for cannabinoid receptors .

生物活性

AKB48, a synthetic cannabinoid, has garnered attention for its complex pharmacological profile and the biological activity of its metabolites. Among these, the N-(5-hydroxypentyl) metabolite has been identified as significant in terms of receptor interaction and metabolic pathways. This article explores the biological activity of this metabolite, focusing on its receptor binding affinity, metabolic pathways, and implications for human health.

Chemical Structure and Metabolism

Chemical Structure

The N-(5-hydroxypentyl) metabolite of AKB48 features a hydroxyl group attached to a pentyl side chain. This modification is critical for its interaction with cannabinoid receptors.

Metabolic Pathways

Research indicates that AKB48 undergoes extensive metabolism primarily through cytochrome P450 enzymes. The primary metabolic pathways include:

- Hydroxylation : The introduction of hydroxyl groups at various positions on the pentyl chain.

- Dealkylation : Removal of alkyl groups leading to different metabolites.

- Ketone Formation : Conversion of hydroxylated metabolites into ketones.

In vitro studies using human liver microsomes (HLMs) have identified numerous metabolites, with hydroxylated forms being predominant. For instance, one study identified 41 metabolites from AKB48 and 37 from its fluorinated analogue 5F-AKB48, with hydroxylation being the most common transformation observed .

Receptor Binding Affinity

The biological activity of the N-(5-hydroxypentyl) metabolite is largely determined by its affinity for cannabinoid receptors, particularly CB1 and CB2. Studies have shown that:

- The hydroxypentyl metabolite retains significant binding affinity for CB1 receptors, although it is generally lower than that of the parent compound AKB48 .

- It exhibits higher efficacy in activating G protein signaling compared to THC, indicating a potent biological effect despite reduced affinity .

Pharmacological Effects

The pharmacological effects associated with the N-(5-hydroxypentyl) metabolite include:

- Psychoactive Effects : Similar to other cannabinoids, this metabolite can induce psychoactive effects such as euphoria and altered perception.

- Therapeutic Potential : Due to its interaction with cannabinoid receptors, there is ongoing research into its potential therapeutic applications in pain management and neurological disorders .

Case Studies and Clinical Implications

Several case studies have highlighted the clinical relevance of AKB48 and its metabolites:

- Toxicity Reports : Instances of severe toxicity related to synthetic cannabinoids have been documented. For example, a case series reported multiple hospitalizations linked to AKB48 use, emphasizing the need for awareness regarding its metabolites .

- Forensic Toxicology : The identification of AKB48 metabolites in urine samples from users has been pivotal in forensic toxicology. Metabolites like N-(5-hydroxypentyl) are crucial for distinguishing between synthetic cannabinoid use and other substances .

Data Tables

The following table summarizes key findings regarding the biological activity of the N-(5-hydroxypentyl) metabolite:

| Parameter | Value/Description |

|---|---|

| Receptor Affinity (CB1) | Moderate (lower than AKB48) |

| Efficacy | Higher than THC in G protein activation |

| Primary Metabolism Pathway | Hydroxylation (predominant), Dealkylation |

| Clinical Cases Documented | Multiple cases of toxicity reported |

特性

IUPAC Name |

N-(1-adamantyl)-1-(5-hydroxypentyl)indazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31N3O2/c27-9-5-1-4-8-26-20-7-3-2-6-19(20)21(25-26)22(28)24-23-13-16-10-17(14-23)12-18(11-16)15-23/h2-3,6-7,16-18,27H,1,4-5,8-15H2,(H,24,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHUVNYPOUNCRTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=NN(C5=CC=CC=C54)CCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401342413 | |

| Record name | 1-(5-Hydroxypentyl)-N-tricyclo[3.3.1.13,7]dec-1-yl-1H-indazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401342413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1778734-77-2 | |

| Record name | 1-(5-Hydroxypentyl)-N-tricyclo[3.3.1.13,7]dec-1-yl-1H-indazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401342413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。